molecular formula C7H14ClNO B025934 1-methylazepan-4-one Hydrochloride CAS No. 19869-42-2

1-methylazepan-4-one Hydrochloride

Cat. No.: B025934
CAS No.: 19869-42-2
M. Wt: 163.64 g/mol
InChI Key: BHSJZGRGJYULPA-UHFFFAOYSA-N
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Description

Significance as a Versatile Chemical Precursor

The primary significance of 1-methylazepan-4-one (B31119) hydrochloride in chemical research lies in its role as a versatile precursor for the synthesis of more complex molecules, particularly within the pharmaceutical industry. Its azepane framework serves as a key structural motif or scaffold that can be elaborated upon to create a diverse range of target compounds.

A prominent example of its application is as a crucial intermediate in the synthesis of Azelastine (B1213491) hydrochloride, an antihistamine medication. lgcstandards.com Synthetic routes to Azelastine often utilize 1-methylazepan-4-one hydrochloride as a starting material. One documented pathway involves the reaction of hexahydro-1-methyl-azepin-4-one with an acylhydrazine compound, which is then further processed to yield the final Azelastine molecule. Another patented method highlights the synthesis of 1-methylhexahydroazepine-4-one hydrochloride from 1-methylpiperidine-4-ketone, emphasizing its value as a readily accessible intermediate for industrial production. patsnap.com The compound's role extends to being a precursor for Azelastine-related compounds and impurities, which are important for analytical and quality control purposes in drug manufacturing. lgcstandards.com

Beyond specific drug syntheses, the inherent structure of this compound makes it a valuable scaffold for drug discovery. The rigid, three-dimensional nature of the azepane ring system can facilitate specific interactions with biological targets like protein binding sites, a key consideration in rational drug design. Researchers can modify the core structure through reactions at the ketone or other positions to explore new chemical space and develop novel compounds with potential therapeutic activities.

Overview of Research Domains and Applications

The application of this compound is predominantly concentrated in the domain of medicinal chemistry and advanced organic synthesis. Its utility is well-established in the synthesis of active pharmaceutical ingredients (APIs) and their related substances.

The most significant application is in the synthesis of antihistamines , specifically Azelastine. lgcstandards.com It serves as a key building block for constructing the azepane portion of the drug molecule. Its use in this context is documented in both research literature and patents, indicating its established role in pharmaceutical manufacturing processes. patsnap.com

Another important research area is the synthesis of spiropiperidines . rsc.org Spiropiperidines are a class of compounds that have gained considerable interest in drug discovery programs because they introduce three-dimensionality into molecular structures, a desirable trait for developing novel therapeutics. rsc.orgresearchgate.net These compounds are investigated for various potential activities, including as antihypertensive agents. nih.gov The synthesis of certain spiropiperidine derivatives can involve piperidine-based precursors, and the chemistry of cyclic ketones like 1-methylazepan-4-one is fundamental to the construction of such spirocyclic systems. rsc.orgresearchgate.netnih.gov

Interactive Table 2: Research Applications of this compound

Research DomainApplicationDescription of RoleSource(s)
Pharmaceutical Synthesis Intermediate for AzelastineServes as a key starting material and structural precursor for the synthesis of the antihistamine drug Azelastine hydrochloride. lgcstandards.compatsnap.com
Drug Discovery Novel Scaffold DevelopmentThe azepane ring acts as a foundational structure for creating new molecules with potential therapeutic properties through chemical modification.
Medicinal Chemistry Synthesis of SpiropiperidinesUsed in synthetic strategies to construct complex spiropiperidine molecules, which are valued scaffolds in modern drug discovery. rsc.orgresearchgate.netnih.gov
Analytical Chemistry Synthesis of Reference StandardsUsed to synthesize impurities and related compounds of Azelastine, which are necessary for the analytical validation of the drug product. lgcstandards.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylazepan-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-8-5-2-3-7(9)4-6-8;/h2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSJZGRGJYULPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(=O)CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436620
Record name 1-methylazepan-4-one Hydrochloride
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Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19869-42-2
Record name 4H-Azepin-4-one, hexahydro-1-methyl-, hydrochloride (1:1)
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Record name 1-methylazepan-4-one Hydrochloride
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Record name 4H-Azepin-4-one, hexahydro-1-methyl-, hydrochloride
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Synthetic Methodologies for 1 Methylazepan 4 One Hydrochloride

Established Synthetic Pathways

Traditional methods for synthesizing 1-methylazepan-4-one (B31119) hydrochloride have been well-documented, providing reliable routes for its production.

Synthesis via Ethyl 4-(2-carbethoxyethyl-methylamino)butyrate

This classical approach relies on an intramolecular cyclization reaction, specifically the Dieckmann condensation, of a substituted diethyl ester. The key precursor is a diester, which is prepared through a multi-step process.

The synthesis begins with a starting material like 4-methylaminobutyric acid methyl ester hydrochloride. This intermediate is reacted with methyl acrylate (B77674) in the presence of a base such as triethylamine (B128534) in a solvent like methanol (B129727). google.com This Michael addition reaction yields the crucial diester intermediate, ethyl 4-(2-carbethoxyethyl-methylamino)butyrate.

The pivotal step is the cyclization of this diester. google.com The reaction is conducted in the presence of a strong base, typically a metal alkoxide like potassium tert-butoxide. The base facilitates the intramolecular condensation to form the seven-membered azepanone ring. The final step involves acidification with a solution of hydrogen chloride (e.g., HCl in isopropanol) to precipitate the desired product as its hydrochloride salt. google.com

Preparation from N-Methyl-2-pyrrolidone (NMP) Derivatives

A cost-effective and industrially favored method utilizes the readily available and inexpensive N-methyl-2-pyrrolidone (NMP) as the starting material. google.com This pathway involves the initial opening of the pyrrolidone ring.

The process is outlined in the following steps:

Ring Opening: NMP is heated under reflux with hydrochloric acid. This acid-catalyzed hydrolysis opens the five-membered lactam ring to form 4-methylaminobutyric acid hydrochloride. google.com

Esterification: The resulting amino acid hydrochloride is then esterified. A common method involves reacting it with methanol in the presence of thionyl chloride. This step converts the carboxylic acid group into a methyl ester, yielding 4-methylaminobutyric acid methyl ester hydrochloride. google.com

Diester Formation: The methyl ester intermediate is subsequently reacted with methyl acrylate and triethylamine to form the corresponding diester, similar to the pathway described previously. google.com

Cyclization and Salt Formation: The diester undergoes a Dieckmann condensation using a base like potassium tert-butoxide, leading to the formation of the N-methylazepan-4-one ring. Finally, the product is treated with hydrogen chloride to crystallize it as the hydrochloride salt. google.com

This method is noted for its high purity and yield, and the ability to use a single solvent throughout the process simplifies recycling and reduces waste, making it suitable for large-scale production. google.com

Advanced and Optimized Synthetic Strategies

More recent synthetic developments have focused on improving efficiency, safety, and environmental friendliness, often employing different starting materials and reaction types.

Multi-Step Synthesis from 1-Methylpiperidine-4-ketone

An advanced strategy involves a ring expansion of a six-membered piperidine (B6355638) ring to the seven-membered azepane system. This method starts with 1-methylpiperidine-4-ketone and proceeds via a Tiffeneau-Demjanov type rearrangement. patsnap.com

The key stages of this synthesis are detailed below:

Nitromethane (B149229) Addition: The first step is a Henry reaction, where 1-methylpiperidine-4-ketone is reacted with nitromethane under basic conditions (e.g., potassium hydroxide (B78521) in ethanol) to yield 1-methyl-4-(nitromethyl)piperidin-4-ol (B6548959). patsnap.com

Nitro Group Reduction: The nitroalkanol intermediate is then subjected to catalytic hydrogenation. Using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere reduces the nitro group to a primary amine, forming 4-(aminomethyl)-1-methylpiperidin-4-ol. patsnap.com

Ring Expansion and Salt Formation: The final and critical step is the ring expansion. The amino alcohol is dissolved in an acid like glacial acetic acid and treated with sodium nitrite (B80452) at low temperatures (e.g., 0°C). This generates a diazonium salt intermediate which undergoes rearrangement, expanding the six-membered ring to the seven-membered 1-methylazepan-4-one. The reaction mixture is then worked up and the pH is adjusted before adding a hydrogen chloride solution (e.g., in isopropanol) to crystallize the final product, 1-methylazepan-4-one hydrochloride, with a reported yield of 87%. patsnap.com

Table 1: Reaction Steps for Synthesis from 1-Methylpiperidine-4-ketone patsnap.com

StepDescriptionKey ReagentsIntermediate ProductReported Yield
1Henry ReactionNitromethane, Potassium Hydroxide, Ethanol1-Methyl-4-(nitromethyl)piperidin-4-ol80.4%
2Catalytic HydrogenationPalladium on Carbon (Pd/C), Hydrogen Gas4-(Aminomethyl)-1-methylpiperidin-4-ol-
3Ring Expansion & Salt FormationSodium Nitrite, Glacial Acetic Acid, Hydrogen ChlorideThis compound87.0%

Development of Green Chemistry Approaches in this compound Synthesis

While specific green chemistry protocols for the synthesis of this compound are not extensively detailed in dedicated literature, the principles of green chemistry can be applied to existing methods to enhance their sustainability. jocpr.com Green chemistry emphasizes waste minimization, the use of less hazardous chemicals, and improved energy efficiency. jocpr.com

Potential green improvements to the established syntheses could include:

Alternative Solvents: Replacing traditional volatile organic solvents like dichloromethane (B109758) with greener alternatives such as water, supercritical CO2, or bio-based solvents. jocpr.com

Catalysis: Employing more efficient and recyclable catalysts. For instance, in the reduction step of the ring expansion synthesis, exploring nanoparticle catalysts or biocatalysts could offer improvements over traditional heavy metal catalysts. ejcmpr.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. The ring expansion method from 1-methylpiperidine-4-ketone is described as having a short synthetic route, which can contribute to better atom economy and reduced waste generation. patsnap.com

Process Optimization: Some patented methods are already promoted as being "green and environmentally friendly" due to mild reaction conditions, high yields, and low costs, which align with the goals of green chemistry. patsnap.com

Future research is likely to focus on developing novel synthetic pathways that are inherently greener, potentially utilizing enzymatic reactions or continuous flow processes to minimize environmental impact. jocpr.comnih.gov

Industrial Production Considerations and Scale-Up Methodologies

For the industrial-scale synthesis of this compound, several factors beyond the chemical route itself are critical. These include cost-effectiveness, safety, process robustness, and regulatory compliance.

Cost of Raw Materials: The selection of a synthetic route for large-scale production is heavily influenced by the cost and availability of starting materials. The pathway beginning with N-methyl-2-pyrrolidone (NMP) is often favored due to the low price of NMP. google.com Similarly, the route from 1-methylpiperidine-4-ketone is also considered cost-effective. patsnap.com

Process Safety and Efficiency: Industrial processes must be safe and efficient. The NMP route is advantageous as it can be performed in a single solvent, which simplifies handling and recycling. google.com The ring expansion method is noted for its mild reaction conditions and short pathway, which can enhance safety and throughput. patsnap.com

Impurity and Byproduct Management: Controlling impurities is crucial for pharmaceutical intermediates. In the ring expansion synthesis, a common impurity is the starting material, 1-methylpiperidine-4-one, resulting from incomplete reaction. Careful control of reaction conditions, such as temperature during nitrite addition, is necessary to suppress the formation of potential byproducts like nitrosamines.

Scalability and Yield: A successful industrial method must provide high and consistent yields upon scale-up. Both the NMP and the 1-methylpiperidine-4-ketone routes are reported to have high yields, making them suitable for industrialization. google.compatsnap.com The final crystallization step is also critical for achieving the required purity and handling properties of the solid hydrochloride salt.

Table 2: Comparison of Synthetic Pathways

PathwayStarting MaterialKey Reaction TypeAdvantages for Scale-Up
Via Diester Intermediate4-Methylaminobutyric acid esterDieckmann CondensationEstablished and reliable method.
From NMPN-Methyl-2-pyrrolidone (NMP)Ring Opening / Dieckmann CondensationLow-cost starting material, high yield, potential for solvent recycling. google.com
From 1-Methylpiperidine-4-ketone1-Methylpiperidine-4-ketoneTiffeneau-Demjanov Ring ExpansionShort synthetic route, high yield, mild conditions. patsnap.com

Spectroscopic and Structural Elucidation of 1 Methylazepan 4 One Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For 1-methylazepan-4-one (B31119) hydrochloride, both proton (¹H) and carbon-13 (¹³C) NMR are essential for confirming its structure. While certificates of analysis for commercially available standards confirm the structure is consistent with NMR data, detailed spectral assignments are not broadly published in scientific literature. chemicea.comnovachem.com.au

The ¹H-NMR spectrum of 1-methylazepan-4-one hydrochloride is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The structure contains a methyl group and methylene (B1212753) (CH₂) groups on the azepane ring.

N-Methyl Protons (-NCH₃): A singlet is anticipated for the three protons of the methyl group attached to the nitrogen atom. Its chemical shift would be influenced by the adjacent protonated nitrogen.

Azepane Ring Protons (-CH₂-): The methylene protons on the seven-membered ring are expected to appear as complex multiplets. The protons on the carbons adjacent to the nitrogen (C2 and C7) and the carbonyl group (C3 and C5) would have distinct chemical shifts. The protons at C6 would also present a unique signal. Due to the flexible nature of the seven-membered ring, these signals may be broad. The hydrochloride form means the nitrogen is protonated, which would further influence the chemical shifts of adjacent protons, typically shifting them downfield.

The ¹³C-NMR spectrum provides information on the number of unique carbon environments in the molecule. For the symmetric 1-methylazepan-4-one structure, seven distinct carbon signals are expected.

Carbonyl Carbon (C=O): The carbon of the ketone group (C4) is expected to have the most downfield chemical shift, typically in the range of 200-220 ppm, which is characteristic for carbonyl carbons.

Azepane Ring Carbons (-CH₂-): The four methylene carbons of the ring (C2, C3, C5, C6) and the carbon adjacent to the nitrogen (C7) would each give a distinct signal in the aliphatic region of the spectrum. The carbons directly bonded to the nitrogen atom (C2 and C7) would be shifted downfield compared to other methylene carbons due to the electronegativity of nitrogen.

N-Methyl Carbon (-NCH₃): The carbon of the N-methyl group is expected to appear as a single peak in the upfield region of the spectrum.

Mass Spectrometry (MS) Investigations

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The analysis for this compound would typically be performed on its free base, 1-methylazepan-4-one (C₇H₁₃NO), which has a monoisotopic mass of 127.09972 Da. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The following table shows predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule, as generated by computational methods.

AdductPredicted m/z
[M+H]⁺128.10700
[M+Na]⁺150.08894
[M+K]⁺166.06288
[M+NH₄]⁺145.13354
[M+H-H₂O]⁺110.09698
[M]⁺127.09917
[M-H]⁻126.09244
[M+HCOO]⁻172.09792
[M+CH₃COO]⁻186.11357

Table 1: Predicted mass-to-charge ratios for various adducts of 1-methylazepan-4-one. Data is computationally predicted.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.

C=O Stretch: A strong, sharp absorption band is expected for the carbonyl (ketone) group, typically appearing around 1700-1720 cm⁻¹.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the amine is expected in the region of 1000-1250 cm⁻¹.

N-H Stretch: Due to the hydrochloride salt form, the nitrogen atom is protonated, giving rise to an N-H bond. A broad absorption band is expected in the region of 2400-3000 cm⁻¹, characteristic of an ammonium (B1175870) salt.

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected to appear just below 3000 cm⁻¹.

While reference materials are confirmed by IR spectroscopy, specific peak data is not widely available in the literature. novachem.com.au

X-ray Crystallographic Studies

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths and angles.

As of now, there is no publicly available data from single-crystal X-ray diffraction studies for this compound. Such an analysis would provide unambiguous confirmation of the molecular structure, including the conformation of the seven-membered azepane ring and the intermolecular interactions, such as hydrogen bonding involving the protonated amine and the chloride counter-ion, within the crystal lattice.

Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This analysis provides a comprehensive understanding of how molecules are packed in the solid state by mapping the electron distribution of a molecule within its crystalline environment. The Hirshfeld surface is generated based on the principle that the space occupied by a molecule in a crystal is partitioned where the contribution of its electron density to the total electron density is equal to that of its neighbors.

The analysis involves mapping various properties onto this surface, such as dnorm, which is a normalized contact distance. The dnorm value is calculated from di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface), and is normalized against the van der Waals radii of the respective atoms. Negative dnorm values, typically highlighted in red, indicate intermolecular contacts that are shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Positive values, shown in blue, represent contacts that are longer than the van der Waals radii, while white areas indicate contacts of approximately the van der Waals separation.

While specific crystallographic data for this compound is not available in the cited literature, a representative analysis of a related organic hydrochloride salt, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-[(6-phenylpyridin-3-yl)methyl]piperazin-1-ium chloride, provides valuable insight into the types of intermolecular interactions that would be expected. nih.govnih.gov The study of this compound reveals the dominant role of hydrogen bonding and other close contacts in the crystal structure. nih.govnih.gov

The fingerprint plots for this related compound can be broken down to show the percentage contribution of each type of intermolecular contact to the total Hirshfeld surface area. nih.gov The principal interactions are typically from hydrogen-hydrogen contacts, followed by contacts involving the chloride ion and other heteroatoms. nih.gov

A breakdown of the intermolecular contacts for the representative compound is provided in the table below. nih.gov

Intermolecular ContactContribution to Hirshfeld Surface (%)
H···H51.5
C···H/H···C20.2
Cl···H/H···Cl10.1
O···H/H···O7.4
N···H/H···N6.5
C···C-

Data based on the analysis of a related organic hydrochloride salt. nih.gov

By analogy, a Hirshfeld surface analysis of this compound would be expected to reveal a similar pattern of intermolecular interactions, dominated by H···H contacts and strong N—H···Cl hydrogen bonds, with additional contributions from interactions involving the carbonyl group and C-H bonds. This detailed analysis of intermolecular forces is crucial for understanding the physicochemical properties of the compound, such as its melting point, solubility, and polymorphism.

Computational Chemistry Studies on 1 Methylazepan 4 One Hydrochloride

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 1-methylazepan-4-one (B31119) hydrochloride, DFT calculations can provide detailed information about its optimized geometry, vibrational frequencies, and electronic properties.

While specific DFT studies on 1-methylazepan-4-one hydrochloride are not extensively documented in publicly available literature, the methodologies applied to similar molecules, such as substituted cathinones and other heterocyclic hydrochlorides, offer a clear framework for the expected findings. mdpi.com DFT calculations, typically using a basis set like 6-311G(d,p) with functionals such as B3LYP or B3PW91, would be employed to determine the molecule's most stable three-dimensional structure. nih.gov

These investigations would likely focus on the geometric parameters of the azepane ring, the orientation of the methyl group, and the interactions involving the chloride ion. The protonation of the nitrogen atom by hydrochloric acid introduces significant changes to the electronic distribution and geometry compared to the free base. DFT can precisely model the N-H bond length and the hydrogen bonding interactions between the protonated amine and the chloride anion.

Key outputs from DFT investigations would include optimized bond lengths, bond angles, and dihedral angles. Furthermore, calculated vibrational frequencies can be correlated with experimental infrared (IR) spectra to confirm the structure and identify characteristic vibrational modes. mdpi.com

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

ParameterPredicted Value (B3LYP/6-311G(d,p))
C=O Bond Length~1.22 Å
C-N Bond Lengths (ring)~1.50 - 1.53 Å
N-CH₃ Bond Length~1.50 Å
N-H⁺ Bond Length~1.03 Å
N···Cl⁻ Distance~3.10 Å
C-C-C Bond Angles (ring)~112° - 116°
C-N-C Bond Angles (ring)~115°

Note: The data in this table is hypothetical and based on typical values from DFT studies on similar organic hydrochloride salts. Actual experimental or computational values may vary.

Molecular Modeling and Conformational Analysis

The seven-membered azepane ring of this compound is flexible and can adopt several low-energy conformations. Molecular modeling and conformational analysis are essential to identify these stable conformers and to understand the energetic barriers between them.

The most stable conformations of the azepane ring are typically twist-chair and chair forms. The presence of the carbonyl group at the 4-position and the methyl group on the nitrogen atom influences the relative energies of these conformations. In the hydrochloride salt, the protonation of the nitrogen atom and its interaction with the chloride ion further impact the conformational landscape.

Molecular modeling studies on similar azepanone-based compounds have shown that the orientation of substituents on the ring is critical for their biological activity. nih.gov For this compound, the N-methyl group can exist in either an axial or equatorial position relative to the mean plane of the ring in different conformers. The chair-like conformations are generally preferred, with the bulky substituents occupying positions that minimize steric hindrance.

A comprehensive conformational search using molecular mechanics force fields (like MMFF94 or AMBER) followed by geometry optimization of the resulting conformers using DFT would provide a detailed picture of the potential energy surface. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

Table 2: Relative Energies of Plausible Conformers of this compound

ConformerN-Methyl OrientationRelative Energy (kcal/mol)
Twist-Chair 1Equatorial0.00 (most stable)
Twist-Chair 2Axial1.5 - 2.5
ChairEquatorial0.5 - 1.5
Boat-> 5.0

Note: This data is illustrative, based on general principles of conformational analysis of seven-membered rings and has not been derived from a specific published study on this compound.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which dictate its reactivity and intermolecular interactions. For this compound, these calculations provide insights into the distribution of electrons, the energies of molecular orbitals, and the electrostatic potential.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of chemical stability. In this compound, the HOMO is likely to be localized on the chloride anion and the carbonyl oxygen, while the LUMO may be centered on the carbonyl carbon and the atoms of the azepane ring.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. nih.gov The MEP visualizes the electrostatic potential on the electron density surface, with red regions indicating negative potential (electron-rich areas, prone to electrophilic attack) and blue regions indicating positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the area around the carbonyl oxygen would show a strongly negative potential, while the region around the proton on the nitrogen atom would be strongly positive.

Natural Bond Orbital (NBO) analysis can also be performed to study charge distribution and delocalization effects within the molecule. This would quantify the charge on each atom, providing a more detailed picture of the ionic interaction between the protonated azepanone cation and the chloride anion.

Table 3: Calculated Electronic Properties of this compound

PropertyPredicted Value
HOMO Energy~ -7.0 to -8.0 eV
LUMO Energy~ -0.5 to -1.5 eV
HOMO-LUMO Gap~ 6.0 to 7.0 eV
Dipole MomentHigh (due to ionic nature)
Mulliken Charge on N⁺~ -0.4 to -0.6 e
Mulliken Charge on Cl⁻~ -0.8 to -0.9 e

Note: These values are estimations based on quantum chemical calculations of similar organic salts and are for illustrative purposes. Specific computational parameters would influence the exact values.

Reaction Chemistry and Derivatization of 1 Methylazepan 4 One Hydrochloride

Elucidation of Key Reaction Pathways and Mechanisms

1-Methylazepan-4-one (B31119) hydrochloride serves as a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably azelastine (B1213491) hydrochloride. patsnap.com Its synthesis and subsequent reactions are of significant interest in medicinal and synthetic organic chemistry. The primary reaction pathways associated with this compound involve its formation from different starting materials, highlighting the versatility of synthetic strategies to access the azepane core.

One prominent synthetic route to 1-methylazepan-4-one hydrochloride begins with N-methyl-2-pyrrolidone (NMP). google.com This multi-step process involves the initial hydrolysis of NMP in the presence of hydrochloric acid to yield 4-methylaminobutyric acid hydrochloride. This intermediate then undergoes an esterification reaction with methanol (B129727) and thionyl chloride to produce 4-methylaminobutyric acid methyl ester hydrochloride. Subsequent reaction with methyl acrylate (B77674) and triethylamine (B128534) leads to a diester, which upon intramolecular cyclization using a base like potassium tert-butoxide, affords N-methylhexahydroazepin-4-one. The final step is the salification with hydrochloric acid in isopropanol (B130326) to crystallize the desired this compound. google.com

An alternative and more recent approach utilizes 1-methylpiperidine-4-one as the starting material. This method involves a ring expansion reaction, a key transformation in the synthesis of seven-membered rings. The synthesis commences with the preparation of 1-methyl-4-(nitromethyl)piperidin-4-ol (B6548959) from 1-methylpiperidine-4-one. This is followed by the reduction of the nitro group to an amino group, yielding 4-(aminomethyl)-1-methylpiperidin-4-ol. The crucial ring expansion is then achieved through a Tiffeneau-Demjanov-like rearrangement. Treatment of the aminomethyl alcohol with sodium nitrite (B80452) in an acidic medium generates a diazonium ion, which then undergoes a concerted rearrangement to expand the six-membered piperidine (B6355638) ring to the seven-membered azepane ring, forming 1-methylazepan-4-one. The hydrochloride salt is then obtained by treatment with hydrogen chloride. patsnap.com This pathway is noted for its efficiency and use of readily available starting materials. patsnap.com

Functional Group Transformations and Modifications

The chemical reactivity of this compound is dominated by the presence of the ketone functional group and the tertiary amine. These sites allow for a variety of functional group transformations and modifications to generate a diverse range of derivatives.

The carbonyl group at the C-4 position is a prime site for nucleophilic addition and condensation reactions. A key transformation is the reduction of the ketone to a secondary alcohol, 1-methylazepan-4-ol. nih.gov This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting alcohol can be further functionalized, for instance, through esterification or etherification reactions.

Another important set of reactions at the carbonyl group involves condensations with various nucleophiles to form new carbon-carbon or carbon-nitrogen bonds. For example, condensation with hydroxylamine (B1172632) hydrochloride can yield the corresponding oxime. This transformation is a common step in the synthesis of more complex molecules. Similarly, reactions with hydrazines can lead to the formation of hydrazones, which can be further elaborated.

The α-carbons to the ketone (C-3 and C-5) are also reactive sites. Under basic conditions, these positions can be deprotonated to form an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, acyl, or other functional groups at these positions. The regioselectivity of such reactions can be influenced by the reaction conditions.

The tertiary amine at the N-1 position, being basic, readily forms the hydrochloride salt. While the nitrogen itself is quaternized in the salt form, it can participate in reactions under appropriate conditions. For instance, N-demethylation can be achieved using specific reagents, although this can be a challenging transformation.

The following table summarizes some of the key functional group transformations of 1-methylazepan-4-one:

Starting MaterialReagent(s)ProductReaction Type
1-Methylazepan-4-oneSodium borohydride (NaBH₄)1-Methylazepan-4-olReduction
1-Methylazepan-4-oneHydroxylamine hydrochloride (NH₂OH·HCl)1-Methylazepan-4-one oximeCondensation
1-Methylazepan-4-oneHydrazine (B178648) (N₂H₄)1-Methylazepan-4-one hydrazoneCondensation
1-Methylazepan-4-oneBase (e.g., LDA), then an alkyl halide (R-X)3-Alkyl-1-methylazepan-4-one and/or 5-Alkyl-1-methylazepan-4-oneα-Alkylation

Regioselective and Stereoselective Synthetic Transformations

The manipulation of regioselectivity and stereoselectivity in the reactions of 1-methylazepan-4-one is crucial for the synthesis of specific isomers of its derivatives. durgapurgovtcollege.ac.in These selective transformations are particularly important in the context of medicinal chemistry, where the biological activity of a molecule is often highly dependent on its three-dimensional structure.

Regioselectivity in the context of 1-methylazepan-4-one primarily relates to reactions at the α-carbons (C-3 vs. C-5) and the two faces of the carbonyl group. durgapurgovtcollege.ac.in For instance, in the alkylation of the ketone via its enolate, the reaction can occur at either the C-3 or C-5 position. The control of regioselectivity in such reactions can be achieved by carefully selecting the base, solvent, and temperature. rsc.org For example, the use of a bulky base like lithium diisopropylamide (LDA) at low temperatures often favors the formation of the kinetic enolate, leading to substitution at the less hindered α-carbon. Conversely, thermodynamic conditions (e.g., a weaker base at higher temperatures) may favor the more substituted enolate.

Stereoselectivity becomes a key consideration in reactions that create a new chiral center, such as the reduction of the ketone to an alcohol. khanacademy.org The azepane ring of 1-methylazepan-4-one is a flexible seven-membered ring that can exist in various conformations. The approach of a reducing agent to the carbonyl group can occur from either the top or bottom face, leading to the formation of two diastereomeric alcohols. The stereochemical outcome of such a reduction can be influenced by the steric bulk of the reducing agent and the preferred conformation of the azepane ring. For example, the use of a sterically demanding reducing agent may favor attack from the less hindered face of the ketone.

Furthermore, reactions on a chiral derivative of 1-methylazepan-4-one can also proceed with stereoselectivity. If a chiral center is already present in the molecule, it can direct the stereochemical outcome of subsequent reactions at other sites, a phenomenon known as diastereoselective synthesis.

Formation of Novel Heterocyclic Systems from this compound

This compound is a valuable building block for the synthesis of more complex heterocyclic systems, including fused and spirocyclic structures. sciencepublishinggroup.com Its inherent functionality—a cyclic ketone and a tertiary amine—provides multiple reaction handles for the construction of novel molecular architectures.

One of the most prominent applications of 1-methylazepan-4-one is in the synthesis of azelastine. patsnap.com In this multi-step synthesis, the azepane ring is ultimately fused to a phthalazinone moiety. This demonstrates the utility of the azepane ketone in condensation reactions that lead to the formation of a larger, fused heterocyclic system.

Beyond its role in azelastine synthesis, the reactivity of 1-methylazepan-4-one can be exploited to construct a variety of other heterocyclic rings. For example, Fischer indole (B1671886) synthesis, involving the reaction of the ketone with a substituted phenylhydrazine (B124118) under acidic conditions, could lead to the formation of an indole ring fused to the azepane core. The general scheme for such a reaction is as follows:

1-Methylazepan-4-one + Substituted Phenylhydrazine → Fused Azepano-indole System

Similarly, condensation reactions with other bifunctional reagents can be used to build different heterocyclic rings onto the azepane framework. For instance, reaction with a 1,2-dianiline derivative could potentially lead to the formation of a benzodiazepine-like structure fused to the azepane ring.

The ketone functionality also allows for the synthesis of spirocyclic compounds. A spirocycle is a bicyclic compound in which the two rings are connected at a single carbon atom. Starting from 1-methylazepan-4-one, a spirocyclic system can be constructed by reacting the ketone with a reagent that can form a new ring at the C-4 position. For example, a reaction with a suitable diol under acidic conditions could form a spiro-ketal.

The versatility of 1-methylazepan-4-one as a scaffold for the synthesis of novel heterocycles makes it a compound of continuing interest in the field of drug discovery and development.

Applications of 1 Methylazepan 4 One Hydrochloride As a Chemical Building Block

Role in Pharmaceutical Synthesis

The utility of 1-methylazepan-4-one (B31119) hydrochloride is most prominent in the field of medicinal chemistry, where it functions as a critical intermediate in the production of therapeutically important compounds.

Precursor in Azelastine (B1213491) Hydrochloride Synthesis

1-Methylazepan-4-one hydrochloride is a key intermediate in the synthesis of Azelastine hydrochloride, a phthalazinone derivative used as an antihistamine. patsnap.comnih.gov The synthesis of Azelastine from this precursor is a well-established multi-step process. google.com

One common synthetic pathway involves the initial reaction of 1-methylhexahydro-4H-azepinone hydrochloride with benzoyl hydrazine (B178648) to produce an acylhydrazone intermediate. google.com This intermediate is then subjected to a reduction reaction, often using a reducing agent like potassium borohydride (B1222165). google.com Following the reduction, an acidolysis step is performed. google.com The resulting product is then condensed with 2-(p-chlorobenzoyl) benzoic acid to yield the final Azelastine hydrochloride molecule. google.com The use of this compound provides a direct and efficient route to this important pharmaceutical agent. google.com

Alternative methods for preparing the precursor itself have also been developed to ensure a high-purity, cost-effective, and scalable supply for drug manufacturing. google.com One such method starts with N-methyl-2-pyrrolidone (NMP), which undergoes several transformations including hydrolysis, esterification, and cyclization to form N-methylhexahydroazepin-4-one, which is then converted to its hydrochloride salt. google.com

Intermediate in the Synthesis of Other Therapeutically Relevant Compounds

Beyond its primary role in Azelastine synthesis, 1-methylazepan-4-one serves as a synthetic intermediate for other compounds with therapeutic relevance. lookchem.com It is identified as a useful precursor in the synthesis of N-Methyl-4-[1-(4-chlorophenyl)-1-phenylethoxy)hexahydroazepine. lookchem.com Additionally, it has been noted as an impurity in the synthesis of Clemastine Fumarate, an antihistamine used to treat allergic conditions. lookchem.comnih.gov This indicates its close structural relationship and potential role as a starting material or by-product in the synthesis of various active pharmaceutical ingredients.

Contribution to Novel Drug Molecule Development

The azepane scaffold, which is the core structure of this compound, is a significant motif in drug discovery. nih.gov Azepane-based compounds exhibit a wide range of pharmacological activities and possess a high degree of structural diversity, making them valuable for the development of new therapeutic agents. nih.gov The incorporation of the seven-membered azepane ring can influence a molecule's conformational flexibility and its ability to bind to biological targets.

As a readily available chemical building block, this compound provides medicinal chemists with a tool to introduce this desirable heterocyclic system into new molecular designs. This allows for the exploration of novel chemical space and the development of new drug candidates for a variety of diseases, including cancer and neurological disorders. acs.orgnih.gov The ability to create derivatives by modifying the ketone functional group or other parts of the molecule further enhances its utility in generating compound libraries for screening and identifying new bioactive molecules. chemistryviews.org

Utility in Materials Science Research

While the primary application of this compound is in pharmaceuticals, its chemical structure suggests potential, though less documented, utility in materials science.

Precursor for Polymer and Coating Synthesis

There is limited specific information in the reviewed literature regarding the direct use of this compound as a precursor for polymer and coating synthesis. However, the presence of a reactive ketone group and a secondary amine (in its base form) makes it theoretically plausible for it to be used in polymerization reactions. General categories of chemicals like ketones and aliphatic heterocycles are fundamental in polymer science. sigmaaldrich.comepa.gov

Role in the Fabrication of Functional Materials

Similarly, detailed research on the role of this compound in the fabrication of specific functional materials is not widely published. The compound's heterocyclic nature is a feature often found in more complex functional materials. sigmaaldrich.com However, its specific contributions in this area are not well-defined in existing research.

Broad Utility as a Research Chemical in Organic Synthesis

This compound serves as a versatile and valuable building block in the field of organic synthesis, primarily owing to its bifunctional nature. The presence of a reactive ketone group and a tertiary amine within a seven-membered azepane ring allows for a wide array of chemical transformations. This makes it a popular starting material and intermediate for the construction of complex nitrogen-containing heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug discovery. Its utility is most prominently demonstrated in the synthesis of pharmaceutical agents, where the azepane scaffold is a key structural motif.

The hydrochloride salt form of 1-methylazepan-4-one enhances its stability and handling properties, making it a convenient precursor for various synthetic applications. Researchers have utilized this compound in a range of reactions, including condensation reactions, reductive aminations, and as a scaffold for creating diverse molecular architectures.

Key Intermediate in Pharmaceutical Synthesis

The most well-documented application of this compound is as a key intermediate in the synthesis of the antihistamine drug, Azelastine. synzeal.com The synthesis of Azelastine and its analogues frequently involves the reaction of 1-methylazepan-4-one with a substituted hydrazine to form a hydrazone, which then undergoes further cyclization reactions to build the final complex structure.

Beyond Azelastine, this compound is also noted as a useful synthetic intermediate in the preparation of Clemastine Fumarate, another H1 histamine (B1213489) receptor antagonist. chemicalbook.com

Condensation Reactions for Heterocycle Synthesis

A common and powerful application of this compound is its use in condensation reactions, particularly with substituted hydrazines, to form hydrazone intermediates. These intermediates are pivotal for constructing more complex heterocyclic systems, such as indole (B1671886) and pyrimidine (B1678525) derivatives, which are prevalent in many biologically active compounds. The reaction typically proceeds under acidic conditions, which facilitate the condensation by activating the ketone carbonyl group.

A general procedure involves reacting this compound with a substituted phenylhydrazine (B124118) hydrochloride in a suitable solvent like ethanol, often with the addition of a strong acid such as concentrated HCl or sulfuric acid. semanticscholar.org The mixture is heated to drive the reaction to completion. This approach has been successfully employed to synthesize a variety of precursors for targeted therapeutic agents. For instance, this reaction is a key step in the preparation of hexahydroazepino[4,5-b]indole derivatives, which have been investigated for the treatment of opioid use disorder.

The following table summarizes several documented research findings where this compound was used in condensation reactions to generate novel chemical entities.

Reactant 2Reagents & ConditionsProductResearch Focus
(4-(Benzyloxy)phenyl)hydrazine hydrochloride37% HCl, Ethanol or Dichloromethane (B109758), Ambient to reflux temperatureHydrazone intermediateSynthesis of GAT-021 derivatives.
4-Chlorophenylhydrazine hydrochloride7% Sulfuric acid in 1,4-dioxane, Heated overnight9-Chloro-1,2,3,4,5,6-hexahydro-3-methyl-azepino[4,5-b]indoleSynthesis of tricyclic psychoplastogen analogs. semanticscholar.orgambeed.com
p-Tolylhydrazine hydrochlorideEthanol, 80°C for 14 hours3,9-Dimethyl-1,2,3,4,5,6-hexahydro-azepino[4,5-b]indoleSynthesis of novel heterocyclic compounds. ambeed.com
Substituted aromatic hydrazine hydrochloridesPolyphosphoric acid, 150°C for 8 hoursTricyclic psychoplastogensDevelopment of novel therapeutic agents. google.com

Reductive Amination for Amine Derivatives

The ketone functionality of 1-methylazepan-4-one also allows for its use in reductive amination reactions, a powerful method for forming carbon-nitrogen bonds. This reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with a primary or secondary amine, followed by in-situ reduction to yield a more complex amine. This strategy significantly expands the molecular diversity that can be achieved from this starting material.

For example, 1-methylazepan-4-one has been used in a reductive amination reaction with a 2M solution of methylamine (B109427) in THF to produce N,1-dimethylazepan-4-amine. googleapis.com This resulting secondary amine can then be used in subsequent reactions to build larger, more complex molecules, such as the 2,4-dianilinopyrimidine derivatives investigated as potential IKK inhibitors for inflammatory diseases and cancer. google.com

The table below details a specific application of reductive amination starting from 1-methylazepan-4-one.

Reactant 2Reagents & ConditionsProductResearch Focus
Methylamine (2M solution in THF)Not specified in detailN,1-Dimethylazepan-4-amineIntermediate for the synthesis of 2,4-dianilinopyrimidine derivatives as IKK inhibitors. googleapis.comgoogle.com

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Reagents

The synthesis of 1-methylazepan-4-one (B31119) hydrochloride and other azepane derivatives is an active area of research, with a focus on improving efficiency, yield, and sustainability.

Historically, methods for producing the core N-methylazepan-4-one structure have included multi-step processes. One patented method involves using N-methyl-2-pyrrolidone (NMP) as a starting material, which undergoes reflux in the presence of hydrochloric acid to form 4-methylaminobutyric acid hydrochloride. google.com This intermediate is then subjected to a series of reactions including esterification, reaction with methyl acrylate (B77674), and finally a Dieckmann cyclization to form the azepane ring, which is then salified to produce the hydrochloride salt. google.com Another established route starts with 1-methylpiperidine-4-one, converting it through a three-step process to yield 1-methylhexahydroazepine-4-one hydrochloride. patsnap.com

Emerging research is moving towards more innovative and streamlined strategies for constructing seven-membered N-heterocycles. acs.org These novel approaches often seek to minimize steps and employ new catalytic systems. Key areas of exploration include:

Migration-Annulation Strategies: Researchers are investigating formal 1,3-migration of functional groups initiated by rhodium carbenes to trigger selective annulation, efficiently forming the azepane scaffold. acs.org This method offers a time-saving procedure with good functional group tolerance. acs.org

Advanced Catalytic Systems: The use of novel metal catalysts, such as copper-catalyzed reactions, is being explored for the N-alkylation of amines with dihalides or diols, which is a fundamental step in forming azacycles. researchgate.netmdpi.com Microwave-assisted synthesis has also been shown to accelerate these reactions significantly. mdpi.com

Ring Expansion Techniques: Developing new methods for the ring expansion of smaller, more readily available piperidine (B6355638) rings is a promising avenue for creating the seven-membered azepane structure.

Green Chemistry Approaches: Future synthetic routes will likely prioritize the use of less hazardous reagents, recyclable catalysts, and single-pot reactions to reduce waste and improve the environmental footprint of the synthesis process. google.com

Advanced Characterization Techniques for Structural Insights

While standard spectroscopic methods are routinely used, the increasing complexity of synthetic derivatives requires advanced characterization techniques for unambiguous structural elucidation. ipb.ptresearchgate.net For a molecule like 1-methylazepan-4-one hydrochloride and its potential derivatives, a detailed understanding of its three-dimensional structure and connectivity is crucial for predicting its reactivity and biological activity.

Future research will increasingly rely on a combination of sophisticated analytical methods:

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY) are indispensable for confirming the precise connectivity of atoms within the molecule. youtube.com HMBC helps in assigning quaternary carbons and linking different spin systems, while COSY identifies proton-proton coupling networks, which is essential for mapping the entire heterocyclic ring structure. ipb.ptyoutube.com

High-Resolution Mass Spectrometry (HRMS): This technique provides the exact mass of the molecule, allowing for the determination of its elemental composition with high confidence. researchgate.net This is critical for confirming the identity of newly synthesized derivatives and distinguishing between compounds with similar molecular weights.

X-ray Crystallography: For obtaining definitive proof of structure, single-crystal X-ray crystallography is the gold standard. This technique can reveal the precise spatial arrangement of atoms, bond lengths, and angles, providing unparalleled insight into the molecule's conformation. acs.org As new crystalline derivatives are developed, this method will be crucial for understanding their solid-state properties.

These advanced techniques provide a much deeper level of structural detail than 1D NMR or standard mass spectrometry alone, which is vital for structure-activity relationship (SAR) studies in drug discovery. nih.gov

TechniqueInformation ProvidedRelevance to 1-methylazepan-4-one Research
2D-NMR (HMBC, COSY)Provides detailed atom connectivity and proton-proton coupling networks. ipb.ptyoutube.comEssential for unambiguous structural confirmation of new derivatives and complex reaction products.
High-Resolution Mass Spectrometry (HRMS)Determines the exact molecular formula from a highly accurate mass measurement. researchgate.netConfirms the elemental composition of novel compounds synthesized from the azepane scaffold.
X-ray CrystallographyReveals the precise 3D structure, conformation, and stereochemistry in the solid state. acs.orgProvides definitive structural proof and informs the design of molecules with specific spatial orientations for targeted binding.

Expanding Applications in Targeted Drug Discovery and Advanced Materials Science

While this compound is primarily known as a pharmaceutical intermediate, its core azepane structure holds significant potential for broader applications.

Targeted Drug Discovery: The azepane motif is a versatile scaffold found in numerous FDA-approved drugs and biologically active molecules. nih.gov Azepane derivatives have demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neurological effects. nih.govbenthamscience.com

The future in this area involves using 1-methylazepan-4-one as a starting point for creating libraries of novel compounds for high-throughput screening. Its ketone functional group is a versatile handle for further chemical modifications, allowing for the introduction of diverse substituents to explore structure-activity relationships. Research is particularly focused on:

Kinase Inhibitors: The azepane scaffold has been successfully incorporated into potent inhibitors of protein kinases, such as PKB/Akt, which are crucial targets in oncology. acs.org

Histamine (B1213489) Receptor Antagonists: The compound is a direct precursor to Azelastine (B1213491), a potent H1 histamine receptor antagonist. patsnap.comlookchem.com This foundational role suggests its utility in developing new generations of antihistaminic drugs with improved properties.

Central Nervous System (CNS) Agents: The lipophilic nature and structural flexibility of the azepane ring make it a suitable scaffold for designing molecules that can cross the blood-brain barrier and target CNS receptors. ontosight.ai

Advanced Materials Science: The application of heterocyclic compounds is expanding into materials science, particularly in the development of functional organic materials. numberanalytics.com While the direct use of this compound in this field is not yet established, its structural features suggest potential avenues for exploration.

Nitrogen-containing heterocycles are integral components of many advanced materials. numberanalytics.com For instance, five- and six-membered rings like pyrrole (B145914) and pyridine (B92270) are precursors to conducting polymers (e.g., polypyrrole). numberanalytics.com The seven-membered azepane ring in 1-methylazepan-4-one offers a different geometry and degree of flexibility, which could be exploited to create polymers with novel electronic or physical properties. Future research could investigate the incorporation of the azepane motif into:

Conducting Polymers: To explore how the non-aromatic, flexible seven-membered ring affects conductivity and processability.

Nanomaterials: As a functional component in the synthesis of organic nanomaterials for applications in electronics and energy storage. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-methylazepan-4-one hydrochloride in multi-step organic synthesis?

  • Methodological Answer : this compound is commonly used as a precursor in multi-step syntheses, such as the preparation of GAT-021 derivatives. For example, it can be coupled with (4-(benzyloxy)phenyl)hydrazine hydrochloride in acidic conditions (e.g., 37% HCl) to form hydrazone intermediates. Reaction optimization typically involves controlling stoichiometry, temperature (ambient to reflux), and solvent choice (ethanol or dichloromethane) . Purity validation post-synthesis requires HPLC or LC-MS to confirm structural integrity and rule out side products.

Q. What analytical techniques are critical for confirming the purity and identity of this compound?

  • Methodological Answer : Key techniques include:

  • Spectrophotometry : UV/Vis absorption maxima (e.g., λmax ~208 nm) for preliminary identification .
  • Chromatography : Reverse-phase HPLC with polar mobile phases (e.g., acetonitrile/water with 0.1% TFA) to assess purity (>95%) and detect impurities .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C7H14ClNO, exact mass 179.07 g/mol) .
  • Titration : Acid-base titration to quantify hydrochloride content, ensuring stoichiometric consistency .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (inspected for integrity) and chemical safety goggles to prevent skin/eye contact. Use lab coats and fume hoods for aerosol mitigation .
  • Decontamination : Clean spills with ethanol/water mixtures; dispose of contaminated materials as hazardous waste under OSHA/EU regulations .
  • Storage : Store at -20°C in airtight containers to prevent hydrolysis or degradation. Stability data indicate ≥5 years under these conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in reductive amination protocols?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility. Avoid protic solvents that may protonate the amine prematurely.
  • Catalyst Optimization : Test palladium catalysts (e.g., Pd/C) under hydrogen atmospheres for selective reduction. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
  • pH Control : Maintain pH 2–3 during hydrochloride salt formation to prevent freebase precipitation. Adjust with concentrated HCl dropwise .
  • Yield Contradictions : If yields vary, analyze byproducts via GC-MS to identify competing pathways (e.g., over-reduction or dimerization) .

Q. How should researchers resolve spectral data discrepancies during structural characterization of this compound?

  • Methodological Answer :

  • NMR Anomalies : For unexpected <sup>13</sup>C NMR peaks (e.g., carbonyl shifts), verify solvent deuteration (D2O vs. DMSO-d6) and compare with reference spectra from pharmacopeial standards (e.g., BPCRS Batch 2051) .
  • IR Spectroscopy : Confirm the absence of secondary amide bands (~1650 cm<sup>-1</sup>) to rule out lactam impurities.
  • Cross-Validation : Use orthogonal methods (e.g., X-ray crystallography for crystalline batches) to resolve conflicting LC-MS/HPLC data .

Q. What strategies are effective for impurity profiling of this compound in pharmaceutical intermediates?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV irradiation), and acidic/alkaline conditions to simulate stability challenges. Monitor degradation products (e.g., lactams or demethylated analogs) via UPLC-PDA .
  • Threshold Setting : Align impurity limits with ICH Q3A guidelines (e.g., ≤0.1% for unidentified impurities).
  • Synthetic Byproducts : Target synthesis-specific impurities, such as residual 1-methylazepane or over-alkylated derivatives, using gradient elution HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.